molecular formula C19H17NO5S B2791540 methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate CAS No. 477490-23-6

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate

Cat. No.: B2791540
CAS No.: 477490-23-6
M. Wt: 371.41
InChI Key: BIYOZOCJMAQZNR-UHFFFAOYSA-N
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Description

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its unique properties.

Properties

IUPAC Name

methyl 3-[(2,4-dimethoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S/c1-23-11-8-9-12(14(10-11)24-2)18(21)20-16-13-6-4-5-7-15(13)26-17(16)19(22)25-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYOZOCJMAQZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzoic acid with benzo[b]thiophene-2-carboxylic acid, followed by esterification and amidation reactions. The reaction conditions often require the use of catalysts, such as sulfuric acid or phosphorus pentoxide, and solvents like dichloromethane or tetrahydrofuran. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzo[b]thiophene-2-carboxylate
  • Methyl 3-aminobenzo[b]thiophene-2-carboxylate
  • 2-(3,4-Dimethoxybenzamido)thiophene-3-carboxamide

Uniqueness

methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Q & A

Q. What are the standard synthetic routes for methyl 3-(2,4-dimethoxybenzamido)-1-benzothiophene-2-carboxylate, and what purification techniques are critical for ensuring high yield?

The synthesis typically involves a multi-step sequence:

  • Amidation : Reacting 1-benzothiophene-2-carboxylic acid derivatives with 2,4-dimethoxybenzoyl chloride under Schotten-Baumann conditions.
  • Esterification : Methylation of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or via diazomethane.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the product from byproducts like unreacted benzoyl chloride or hydrolyzed intermediates. Recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm for benzothiophene and dimethoxybenzamide groups) and methoxy signals (δ ~3.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and amide groups) .

Q. How is the biological activity of this compound initially screened in preclinical studies?

  • In vitro assays : Dose-response curves in cancer cell lines (e.g., MTT assay) to determine IC₅₀ values.
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases linked to its putative mechanism (e.g., tyrosine kinase inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the amidation step?

  • Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis of the benzoyl chloride.
  • Temperature control : Maintain 0–5°C during benzoyl chloride addition to reduce side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of benzoyl chloride to benzothiophene precursor ensures complete conversion. Post-reaction quenching with ice-cold water improves precipitate formation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Impurity analysis : Compare HPLC retention times with synthetic intermediates to detect residual starting materials.
  • Tautomerism assessment : Variable-temperature NMR (25–60°C) can identify dynamic equilibria (e.g., keto-enol tautomers).
  • X-ray crystallography : Definitive structural confirmation if crystalline material is obtainable .

Q. What strategies differentiate the bioactivity of fluorinated vs. non-fluorinated analogs of this compound?

  • Lipophilicity assays : Measure logP values (e.g., shake-flask method) to correlate fluorine substitution with membrane permeability.
  • Metabolic stability : Compare half-life in liver microsome assays; fluorination often reduces CYP450-mediated oxidation.
  • SAR studies : Systematic substitution of the 2,4-dimethoxy group with halogens or electron-withdrawing groups to map activity trends .

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding poses in kinase active sites.
  • Site-directed mutagenesis : Test activity against enzymes with key residue mutations (e.g., ATP-binding pocket).
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

  • Forced degradation studies :
    • Acidic (0.1M HCl) : Monitor ester hydrolysis via HPLC at 25°C and 40°C.
    • Oxidative (3% H₂O₂) : Assess sulfoxide/sulfone formation using LC-MS.
    • Basic (0.1M NaOH) : Track amide bond cleavage by TLC .

Q. What methods enable regioselective functionalization of the benzothiophene core?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions for halogenation.
  • Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce substituents at the 3-position .

Q. How can low aqueous solubility be addressed in formulation studies?

  • Co-solvent systems : Test PEG 400 or cyclodextrin-based solutions.
  • Prodrug design : Synthesize phosphate esters or glycoside conjugates to enhance hydrophilicity .

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